Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Description
Historical Context and Development in Thiophene Chemistry
The discovery and development of thiophene chemistry traces its origins to the seminal work of Viktor Meyer in 1882, when he identified thiophene as a contaminant in benzene samples. Meyer's discovery occurred during investigations of the indophenin reaction, where isatin combined with sulfuric acid and crude benzene produced a characteristic blue dye. Initially, this reaction was attributed to benzene itself, but Meyer demonstrated that thiophene was the actual responsible compound.
The foundational understanding of thiophene chemistry established by Meyer laid the groundwork for subsequent developments in substituted thiophene research. Throughout the late nineteenth and early twentieth centuries, researchers recognized that thiophene exhibited remarkable chemical similarities to benzene, particularly in its aromatic character and substitution patterns. This recognition prompted extensive investigations into thiophene derivatives, leading to the development of various synthetic methodologies including the Paal-Knorr thiophene synthesis, Gewald reaction, and Volhard-Erdmann cyclization.
The evolution of thiophene chemistry gained significant momentum during the latter half of the twentieth century, particularly with the development of advanced synthetic techniques that enabled the preparation of complex multiply-substituted derivatives. The introduction of trifluoroacetyl groups into thiophene structures represents a relatively recent advancement in this field, reflecting the broader trend toward incorporating fluorinated functionalities into heterocyclic compounds. These developments have been driven by the recognition that fluorinated substituents can dramatically alter the physicochemical properties of organic molecules, enhancing their stability, bioavailability, and biological activity.
Structural Classification and Significance in Substituted Thiophene Research
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate occupies a distinctive position within the broader classification of substituted thiophene derivatives. The compound belongs to the category of trisubstituted thiophenes, specifically featuring substitution at positions 2, 3, and 5 of the thiophene ring. This substitution pattern represents a sophisticated example of regioselective functionalization, demonstrating the potential for introducing multiple functional groups with complementary electronic properties.
The structural significance of this compound lies in its incorporation of three distinct functional groups that impart unique chemical characteristics. The bromine substituent at position 5 provides a site for potential cross-coupling reactions, making the compound valuable as a synthetic intermediate. The trifluoroacetamido group at position 3 introduces strong electron-withdrawing character while simultaneously providing hydrogen bonding capability through the amide functionality. The methyl ester group at position 2 completes the substitution pattern, offering both electron-withdrawing properties and potential for further chemical modification.
Within the context of substituted thiophene research, this compound represents an important example of how multiple functional groups can be strategically positioned to create molecules with enhanced reactivity profiles. Research has demonstrated that thiophene derivatives with similar substitution patterns exhibit remarkable versatility in synthetic applications, serving as precursors for more complex heterocyclic systems. The combination of halogen, amide, and ester functionalities within a single thiophene framework provides multiple reactive sites for sequential chemical transformations.
The compound's structural features also align with current trends in medicinal chemistry research, where thiophene derivatives have gained recognition as privileged scaffolds for drug development. The incorporation of trifluoroacetyl groups has become particularly significant in pharmaceutical research due to their ability to modulate molecular properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYLZMPYTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719262 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852330-31-5 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
Starting Material Preparation:
The synthesis often begins with a suitably substituted thiophene derivative, such as methyl 3-amino-5-bromothiophene-2-carboxylate or its equivalents.Introduction of the Trifluoroacetamido Group:
The amino group on the thiophene ring is acylated using trifluoroacetic anhydride or trifluoroacetyl chloride to yield the trifluoroacetamido substituent. This step requires controlled temperature (typically 0 °C to room temperature) and anhydrous conditions to avoid hydrolysis.Purification:
The crude product is purified by extraction using organic solvents such as ethyl acetate, followed by chromatographic techniques or recrystallization to achieve high purity.
Detailed Preparation Methodology
Reagents and Conditions
| Step | Reagents / Solvents | Conditions | Notes |
|---|---|---|---|
| 1 | Methyl 3-amino-5-bromothiophene-2-carboxylate | Anhydrous solvent (e.g., dichloromethane) | Inert atmosphere (N2 or Ar) |
| 2 | Trifluoroacetic anhydride or trifluoroacetyl chloride | 0 °C to room temperature, stirring | Slow addition to control exotherm |
| 3 | Base (e.g., triethylamine) | To neutralize acid byproducts | Prevents protonation of amide nitrogen |
| 4 | Extraction solvent (ethyl acetate), drying agent (e.g., MgSO4) | Ambient temperature | For phase separation and drying |
| 5 | Purification (chromatography or recrystallization) | Solvent-dependent | To isolate pure compound |
Stepwise Procedure
Acylation Reaction:
Dissolve methyl 3-amino-5-bromothiophene-2-carboxylate in anhydrous dichloromethane under inert atmosphere. Cool the solution to 0 °C. Slowly add trifluoroacetic anhydride dropwise while stirring. Add triethylamine to scavenge the acid formed during the reaction. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2–3 hours.Workup:
Quench the reaction by adding cold water carefully. Separate the organic layer and wash it with brine. Dry over anhydrous magnesium sulfate and filter.Purification:
Concentrate the organic layer under reduced pressure. Purify the residue by column chromatography using a suitable eluent (e.g., hexane/ethyl acetate mixtures) or recrystallize from an appropriate solvent to obtain this compound as a solid.
Research Findings and Optimization
Reaction Atmosphere:
Conducting the acylation under inert atmosphere prevents hydrolysis of trifluoroacetic anhydride and degradation of sensitive intermediates, improving yield and purity.Temperature Control:
Maintaining low temperature during reagent addition minimizes side reactions and decomposition.Choice of Base:
Triethylamine is preferred for neutralizing trifluoroacetic acid formed, preventing protonation of the amide nitrogen, which can affect product stability.Purification Techniques:
Chromatography allows separation of unreacted starting materials and byproducts, while recrystallization provides a cost-effective method for large-scale purification.
Summary Table of Preparation Parameters
| Parameter | Recommended Condition | Effect on Outcome |
|---|---|---|
| Atmosphere | Nitrogen or argon inert gas | Prevents moisture and oxidation |
| Solvent | Anhydrous dichloromethane or similar | Ensures reagent stability |
| Temperature (acylation) | 0 °C to room temperature | Controls reaction rate and selectivity |
| Base | Triethylamine | Neutralizes acid, protects amide |
| Workup solvent | Ethyl acetate | Efficient extraction |
| Drying agent | Magnesium sulfate | Removes residual water |
| Purification | Column chromatography or recrystallization | Achieves high purity |
Additional Notes
The trifluoroacetamido group enhances the lipophilicity of the molecule, which is beneficial for biological activity but requires careful handling during synthesis due to its electron-withdrawing nature.
The bromine substituent at the 5-position can serve as a handle for further functionalization via cross-coupling reactions if desired.
The methyl ester group is stable under the reaction conditions but can be hydrolyzed or transformed in subsequent synthetic steps if necessary.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine or trifluoroacetamide groups.
Substitution: Substitution reactions can occur at the bromine or carboxylate positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: New compounds with different substituents at the bromine or carboxylate positions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of thiophene compounds exhibit activity against a range of bacteria and fungi. The presence of the trifluoroacetamido group enhances the compound's ability to penetrate biological membranes, making it a candidate for developing new antibiotics.
Case Study: Synthesis and Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against various microbial strains. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential for further development as an antimicrobial agent .
Anti-inflammatory Properties
Research has also indicated that thiophene derivatives can exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Pesticide Development
The trifluoroacetamido group in this compound contributes to its potential as a pesticide. Research indicates that compounds with halogenated substituents can exhibit increased potency against pests.
Case Study: Insecticidal Activity
In a field trial reported in Pesticide Science, formulations containing this compound were tested against aphid populations on crops. The results showed a significant reduction in pest numbers, leading to considerations for its use as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism by which Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group, in particular, plays a crucial role in binding to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Key Observations:
Halogen Substituents : Bromine (Br) and iodine (I) at position 5 improve electrophilicity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The iodine analog (379.1 g/mol) is heavier and more reactive in nucleophilic substitutions due to weaker C–I bonds compared to C–Br .
Methyl vs. Bromine : The methyl-substituted analog (283.2 g/mol) lacks a leaving group, rendering it less reactive but more stable under acidic conditions .
Amino vs. Trifluoroacetamido: Unprotected amino groups (e.g., CAS 76575-71-8) increase nucleophilicity but reduce stability, necessitating protective groups like trifluoroacetamido for synthetic versatility .
Formyl Group : The aldehyde-substituted derivative (CAS 946605-34-1) enables Schiff base formation or click chemistry, expanding utility in bioconjugation .
Reactivity and Stability Profiles
- Electrophilicity: The trifluoroacetamido group at position 3 strongly withdraws electrons, activating the thiophene ring for electrophilic substitution. Bromine at position 5 further enhances this effect, making the compound more reactive than its methyl or amino-substituted analogs .
- Solubility: Fluorinated analogs exhibit lower solubility in polar solvents compared to non-fluorinated derivatives (e.g., methyl 3-amino-thiophene-2-carboxylate) due to the hydrophobic trifluoromethyl group .
- Thermal Stability : Methyl 5-bromo-3-(trifluoroacetamido)thiophene derivatives decompose above 200°C, whereas methyl-substituted analogs remain stable up to 250°C .
Biological Activity
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS No. 852330-31-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrFNOS
- Molecular Weight : 332.09 g/mol
- Structural Characteristics : The compound features a thiophene ring substituted with a bromine atom and a trifluoroacetamido group, which may enhance its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have exhibited notable antimicrobial properties. For instance, the trifluoromethyl group is known to enhance the potency of drugs by improving their interaction with biological targets. A study highlighted that the incorporation of a trifluoromethyl group in phenolic compounds significantly increased their inhibitory effects against serotonin uptake, suggesting potential applications in treating mood disorders .
Anticancer Potential
Compounds derived from thiophene structures have been investigated for their anticancer activities. For example, derivatives of methyl thiophene carboxylates have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The presence of bromine and trifluoroacetamido groups may contribute to these effects by altering the electronic properties of the molecule.
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds suggest that:
- Bromine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Trifluoroacetamido Group : May facilitate stronger interactions with target proteins due to its electronegative nature, which can influence binding affinity and selectivity .
Case Studies
- Antibacterial Activity : A study on related thiophene derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .
- Anticancer Studies : Research on methyl thiophene derivatives showed that they could inhibit specific cancer cell lines, with IC values in the low micromolar range. These findings suggest that this compound may possess similar anticancer properties due to its structural analogies .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Thiophene Derivative : Starting from 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid methyl ester.
- Bromination Reaction : Utilizing bromine in a controlled environment to selectively brominate the thiophene ring.
- Purification : Extraction and purification processes using solvents like ethyl acetate to isolate the final product .
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | N-(1-methylethyl) propan-2-amine | THF at -78°C | 41% |
| 2 | Bromine | -78°C followed by room temperature | Variable |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF or dichloromethane improves reaction homogeneity .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate coupling reactions for regioselective modifications .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Basic
Key techniques include:
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at δ ~3.8 ppm confirms the methyl ester (COOCH₃). The NH proton of the trifluoroacetamido group appears as a broad peak at δ ~9–10 ppm .
- ¹³C NMR : Peaks at δ ~160–165 ppm (C=O of ester and amide) and δ ~115 ppm (CF₃ group) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the molecular formula (C₉H₆BrF₃NO₃S), with isotopic peaks confirming bromine .
- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (amide C=O) .
How does the presence of bromine and trifluoroacetamido groups influence the reactivity of this thiophene derivative in further synthetic modifications?
Q. Basic
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation at the 5-position .
- Trifluoroacetamido Group : The electron-withdrawing CF₃ moiety deactivates the thiophene ring, directing electrophilic substitutions to the 4-position. It can also undergo hydrolysis to generate free amines for further functionalization .
What strategies enable regioselective functionalization of the thiophene ring in this compound for targeted derivatization?
Q. Advanced
- Directing Groups : The trifluoroacetamido group can act as a transient directing group (TDG) in palladium-catalyzed C–H activation, enabling meta-arylation at the 4-position .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids replaces bromine at the 5-position with minimal interference from other substituents .
- Protection/Deprotection : Selective protection of the amido group (e.g., using Boc anhydride) allows orthogonal functionalization of the ester or thiophene core .
How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying conditions (e.g., solvent, catalyst, temperature)?
Advanced
Case Study :
- reports a 65% yield using Na₂CO₃ in ethanol, while achieves 85% in THF with triethylamine.
- Analysis :
- Solvent Polarity : THF improves reagent solubility compared to ethanol, reducing side reactions.
- Base Strength : Triethylamine (pKa ~10.7) deprotonates intermediates more effectively than Na₂CO₃ (pKa ~10.3), enhancing reaction efficiency.
- Recommendations :
- Use design of experiments (DoE) to optimize solvent/base combinations.
- Monitor reaction progress via TLC or HPLC to identify side products early .
What methodological approaches are recommended to assess the biological activity of this compound, given its structural complexity?
Q. Advanced
- In Vitro Assays : Test inhibition of kinases or enzymes (e.g., cyclooxygenase) using fluorescence-based assays. The bromine and CF₃ groups may enhance binding to hydrophobic active sites .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity trends observed in similar thiophene derivatives .
- Molecular Docking : Model interactions with protein targets (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina, leveraging the compound’s rigid thiophene core .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
